molecular formula C12H11N3O3 B3005707 6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid CAS No. 1989628-99-0

6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid

Cat. No. B3005707
M. Wt: 245.238
InChI Key: BVUBLUDRHKHQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid, also known as PTOC, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Rearrangement

  • A study by Ezema et al. (2015) explored the synthesis of ethyl 7-(2-ethoxy-2-oxoethyl)-3-phenyl-[1–3]triazolo[5,1-c][1,2,4]triazine-6-carboxylate and its subsequent Dimroth rearrangement to produce a tricyclic compound (Ezema et al., 2015).

Novel Compound Synthesis

  • Zhang et al. (2021) presented a method for synthesizing 6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazines, highlighting its simplicity, high efficiency, and high yield (Zhang et al., 2021).

Crystal Structure Analysis

  • The crystal structure of related compounds was studied by L'abbé et al. (2010), providing insights into the structural characteristics of these molecules (L'abbé et al., 2010).

Antimicrobial Potential

  • Reddy et al. (2010) synthesized a series of triazole-thiadiazole compounds showing potent antimicrobial properties against various bacteria and fungi (Reddy et al., 2010).

Developing New Heterocyclic Systems

  • Odin and Onojah (2015) developed an efficient method for preparing novel heterocyclic compounds, showcasing potential therapeutic applications (Odin & Onojah, 2015).

Pharmacokinetics Research

  • Blazhennikova et al. (2015) conducted a comparative pharmacokinetic study of levofloxacin and triazavirine, demonstrating the potential of creating new pharmacological agents through conjugation (Blazhennikova et al., 2015).

properties

IUPAC Name

6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-12(17)11-9-7-18-10(6-15(9)14-13-11)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUBLUDRHKHQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=NN21)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.